REACTION_CXSMILES
|
[C:1]1([C:7]2[O:8][C:9]([CH3:23])=[C:10]([CH2:12][CH2:13][O:14][C:15]3[CH:22]=[CH:21][C:18]([C:19]#N)=[CH:17][CH:16]=3)[N:11]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C(O)=[O:25]>[Ni]>[C:1]1([C:7]2[O:8][C:9]([CH3:23])=[C:10]([CH2:12][CH2:13][O:14][C:15]3[CH:22]=[CH:21][C:18]([CH:19]=[O:25])=[CH:17][CH:16]=3)[N:11]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1
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Name
|
4-(2-phenyl-5-methyloxazol4-ylethoxy)benzonitrile
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Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C=1OC(=C(N1)CCOC1=CC=C(C#N)C=C1)C
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Name
|
|
Quantity
|
6 g
|
Type
|
catalyst
|
Smiles
|
[Ni]
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Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(=O)O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
to reflux for 2 hours
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Duration
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2 h
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Type
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TEMPERATURE
|
Details
|
The reaction was cooled
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Type
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FILTRATION
|
Details
|
the solids filtered
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Type
|
WASH
|
Details
|
washed with ethyl acetate
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Type
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CONCENTRATION
|
Details
|
concentrated in vacuo to an oil
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Type
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ADDITION
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Details
|
The residue was treated with water (100 ml)
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Type
|
EXTRACTION
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Details
|
extracted with ethyl acetate (3×100 ml)
|
Type
|
WASH
|
Details
|
washed with water until the pH of the washings
|
Type
|
WASH
|
Details
|
The extracts were washed with a brine solution
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated to an oil, which on chromatographing on 250 g of silica gel (ethyl acetate-hexane; 30:70; v:v)
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Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C=1OC(=C(N1)CCOC1=CC=C(C=O)C=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.08 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |